molecular formula C19H16N2O5 B8776767 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid CAS No. 916171-77-2

2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid

Cat. No.: B8776767
CAS No.: 916171-77-2
M. Wt: 352.3 g/mol
InChI Key: VZWBCVNPMRVNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves multiple steps. The process begins with the reaction of 4-nitro-1,2-dicarbonitrile with phenol and potash to form a phenoxy derivative. This is followed by hydrolysis with potassium hydroxide in methanol to produce 4-phenoxyphthalic acid. The solid-phase mixture with glycine is then reacted in a melt at temperatures between 210°C and 220°C to yield the corresponding phthalimide . Industrial production methods typically follow similar synthetic routes but may involve optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves the inhibition of HIF prolyl hydroxylase. This inhibition stabilizes HIF, preventing its degradation and allowing it to activate the transcription of genes involved in erythropoiesis and iron metabolism. This coordinated response increases the blood’s oxygen-carrying capacity .

Comparison with Similar Compounds

2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific inhibition of HIF prolyl hydroxylase. Similar compounds include:

These compounds share a common mechanism of action but may differ in their pharmacokinetic properties and clinical applications.

Properties

CAS No.

916171-77-2

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

2-[(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C19H16N2O5/c1-11-16-13(18(24)17(21-11)19(25)20-10-15(22)23)8-5-9-14(16)26-12-6-3-2-4-7-12/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)

InChI Key

VZWBCVNPMRVNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A pressure glass reaction flask which included top threads for a screw cap lid can be fitted with a magnetic stirrer, charged with 4e, glycine (about 3 molar equivalents), methanol, and a sodium methoxide solution (with 1.2 molar eqivalents NaOCH3) and sealed. The reaction can then be heated to 110° C. for at least 6 h during which time the reaction forms a yellow suspension. The reaction can then be cooled to 20-25° C. and evaluated by HPLC. The reaction can be continued until less than 1% 4e remains as determined by HPLC, filtered, washed with methanol, dried under vacuum, dissolved in water and extracted with ethyl acetate to remove impurities to below 0.1%. The ethyl acetate can be removed and an acetic acid solution (with 3 molar eqivalents acetic acid) can be added over one hour. The suspension can be stirred at room temperature for at least 3 hours, filtered, and the solid washed with water (3×), cold acetone (5-10° C., 2×) and evaluated for impurities by HPLC. If acetone removable impurities are present, the flask can be charged with acetone and refluxed for at least 8 h, slowly cooled to 5-10° C., stirred for at least 2-3 h, filtered, washed with cold acetone (5-10° C., 3×) and dried under vacuum to obtain 2-(4-hydroxy-1-methyl-8-phenoxyisoquinoline-3-carboxamido)acetic acid.
Name
4e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.